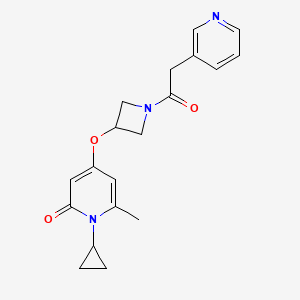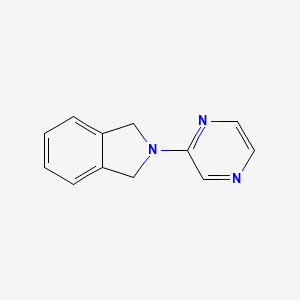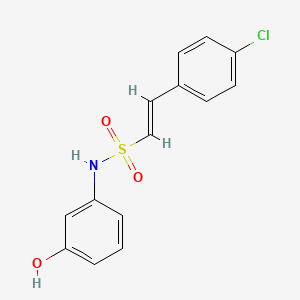![molecular formula C21H20N4O3S B2538579 4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide CAS No. 941240-72-8](/img/structure/B2538579.png)
4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry and organic synthesis. The compound features a variety of functional groups, including a cyano group, an oxazole ring, a dihydroisoquinoline moiety, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in medicinal chemistry or as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the literature. For example, a total synthesis of a steroidal derivative starting from a cyano-substituted tetrahydroisoquinoline has been reported . The process involves several steps, including dichromate oxidation, Grignard reaction, condensation, cyclization, and various reduction and isomerization steps to achieve the final product. Although the compound is not directly synthesized in the provided papers, the methodologies used in the synthesis of related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as NMR spectroscopy and the lanthanide induced chemical shift method . These techniques are crucial for determining the configuration and conformation of complex organic molecules. The structure of the compound would likely be elucidated using similar spectroscopic methods to ensure the correct assembly of the molecule and to confirm the presence of the various functional groups.
Chemical Reactions Analysis
The reactivity of cyano-substituted compounds in heterocyclic chemistry is well-documented . For instance, cyano acid hydrazide can be used to synthesize a variety of heterocyclic compounds, including triazolopyridines and isoquinolines, through reactions with different aldehydes and active methylene reagents . The compound , with its cyano and oxazole groups, could potentially undergo similar reactions, leading to the formation of new heterocyclic structures or the introduction of additional substituents.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide" are not detailed in the provided papers, one can infer that properties such as solubility, melting point, and stability would be influenced by its functional groups. The presence of the cyano group could affect its polarity and reactivity, while the sulfonamide group could impact its hydrogen bonding capability and solubility in aqueous media. The compound's spectroscopic properties, such as IR and NMR spectra, would be characteristic of its structural features and could be used to further investigate its properties .
Applications De Recherche Scientifique
Antitumor Agents
Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, including structures similar to the chemical , have been synthesized and evaluated for their in vitro antitumor activity. Some derivatives showed higher potency and efficacy than the reference drug Doxorubicin, suggesting the potential application of such compounds in cancer therapy (Alqasoumi et al., 2010).
Heteroannulation Reactions
The compound's related derivatives have been used in heteroannulation reactions to synthesize 2H-1,2-benzothiazine 1,1-dioxides, showing the chemical's utility in creating new heterocyclic compounds (Layman et al., 2005).
Cyanation of C-H Bonds
The cyanation of chelation-assisted C-H bonds using related sulfonamides as cyanating reagents has been described, enabling the synthesis of various benzonitrile derivatives. This method could be applied to the formal synthesis of the isoquinoline alkaloid menisporphine, highlighting the compound's role in synthesizing complex organic molecules (Chaitanya et al., 2013).
Antimicrobial Activity
Compounds incorporating structures similar to the chemical of interest, specifically sulfonamide derivatives, have demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Vanparia et al., 2010).
Medium-Sized Heterocycles Synthesis
Research on the reaction of reduced pyrrolo [2,1-a] isoquinoline amine with cyanogen bromide, related to the chemical structure , led to the synthesis of medium-ring cyanamide derivatives. This showcases the compound's utility in synthesizing medium-sized heterocycles, which are of interest in medicinal chemistry (Bremner et al., 1986).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would involve interacting with a specific target in the body, such as a protein or enzyme. The specific interactions between the compound and its target would determine its biological activity .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety. Therefore, appropriate precautions should be taken when handling and storing this compound .
Propriétés
IUPAC Name |
4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24(2)29(26,27)18-9-7-16(8-10-18)20-23-19(13-22)21(28-20)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICROTZTXIKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)
![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)
![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)



![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)